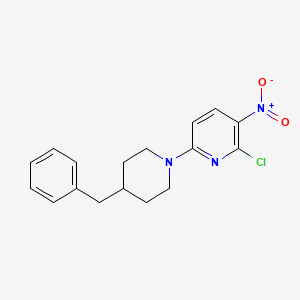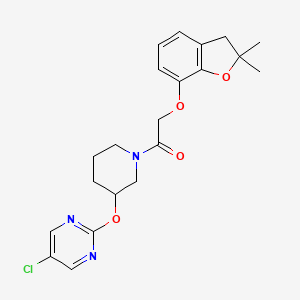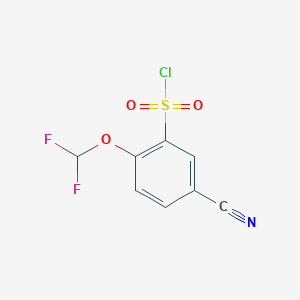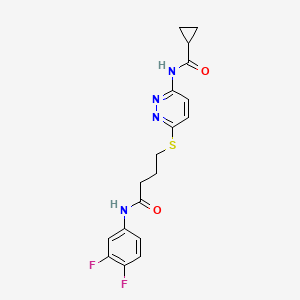![molecular formula C15H15ClN2O2 B2552865 (E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid CAS No. 957014-04-9](/img/structure/B2552865.png)
(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid, is a derivative of pyrazole-based propionic acid. Pyrazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of the compound suggests potential for interactions with biological targets due to the presence of a pyrazole ring, a chloro-substituted phenyl group, and a propionic acid moiety.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported in the literature. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid is regiospecific and involves the formation of a hydrogen-bonded dimer in the solid state, as seen in the crystal structure analysis . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to the substituents to match the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, and the identification of regioisomers is not always straightforward using spectroscopic techniques alone. Single-crystal X-ray analysis has been used to unambiguously determine the structure of related compounds, revealing the presence of hydrogen-bonded dimers and conformational differences between the methoxybenzene and pyrazole rings . Such detailed structural analysis is crucial for understanding the molecular interactions and properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can involve multi-component reactions, as demonstrated by the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives . These reactions can be carried out in ionic liquids, which serve as environmentally friendly solvents and can lead to excellent yields and simple work-up procedures. The amino group in these derivatives suggests potential for further chemical modifications, which could also be applicable to the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound this compound are not directly reported, related compounds exhibit properties typical of carboxylic acids, such as the formation of hydrogen-bonded dimers. The presence of various functional groups, such as the chloro-substituted phenyl and the pyrazole ring, would influence the compound's solubility, acidity, and potential for intermolecular interactions . These properties are important for the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
One study focuses on the synthesis of related pyrazole compounds, highlighting the challenges in identifying regioisomers and the role of single-crystal X-ray analysis for unambiguous structure determination. The study indicates that such compounds can crystallize in unique formations, enabling detailed analysis of their molecular structure through hydrogen bonding and conformational differences (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009) source.
Catalytic Synthesis and Antioxidant Properties
Another study explores the catalytic synthesis of novel chalcone derivatives, including compounds structurally related to the target compound, highlighting their potential as potent antioxidant agents. This research underlines the importance of specific structural features for antioxidant activity, supported by in vitro studies and molecular docking analyses (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021) source.
Potential Anti-Cancer Agents
Research into pyrazole derivatives as potential anti-cancer agents has shown promising results. Two pyrazole compounds were synthesized and analyzed for their electronic structure, physico-chemical properties, and docking analysis, suggesting their potential efficacy against specific cancer targets (Renjith Thomas et al., 2019) source.
Antimicrobial Activity
A series of novel oxadiazoles, synthesized from a core structure similar to the target compound, displayed significant antibacterial activity. This study emphasizes the antimicrobial potential of such compounds against various bacterial strains, indicating their relevance in developing new antimicrobial agents (N. P. Rai et al., 2009) source.
Eigenschaften
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-3-5-12(6-4-10)9-18-15(16)13(11(2)17-18)7-8-14(19)20/h3-8H,9H2,1-2H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMZXICJKUGKH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2552784.png)

![1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine](/img/structure/B2552786.png)

![7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2552789.png)

![N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2552793.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)



